[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine
Description
(4-Methylphenyl)methylamine is a secondary amine featuring two distinct substituents: a 4-methylbenzyl group [(4-methylphenyl)methyl] and a 1,3-thiazol-5-ylmethyl moiety. The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) contributes to its electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C12H14N2S/c1-10-2-4-11(5-3-10)6-13-7-12-8-14-9-15-12/h2-5,8-9,13H,6-7H2,1H3 |
InChI Key |
TYLMVLGNPDZPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Substitution Reaction: The thiazole ring is then functionalized with a benzylamine group. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-Methylphenyl)methylamine can undergo oxidation reactions, typically forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrothiazoles: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including (4-Methylphenyl)methylamine, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
The presence of the thiazole moiety enhances the efficacy of these compounds against resistant strains of bacteria .
Antitumor Properties
Several studies have highlighted the cytotoxic effects of thiazole-containing compounds on cancer cells. The mechanism involves inducing apoptosis through various biochemical pathways, such as activating caspases and modulating pro-apoptotic and anti-apoptotic proteins.
Case Study: Induction of Apoptosis in Cancer Cells
In a study involving human breast cancer cell lines, (4-Methylphenyl)methylamine demonstrated significant cytotoxicity, leading to cell cycle arrest at the S phase and subsequent apoptosis. The compound was found to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of (4-Methylphenyl)methylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine (): This analog includes a phenyl group at position 2 of the thiazole ring and an N-methyl substituent.
- 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (): Substitution at position 2 of the thiazole with an amine and a halogenated benzyl group introduces polarity and hydrogen-bonding capacity, contrasting with the target compound’s non-halogenated substituents .
Amine Group Modifications
Physical Properties
- Melting Points :
The analog in has a melting point of 98–99°C, typical for crystalline thiazole derivatives. The target compound likely exhibits similar thermal stability due to its aromatic and heterocyclic components . - Chromatographic Behavior :
RP-HPLC retention times (11.34–11.78 min) for ’s compound indicate moderate polarity, a trait shared with (4-Methylphenyl)methylamine due to its hydrophobic substituents .
Biological Activity
(4-Methylphenyl)methylamine is a nitrogen-containing heterocyclic compound notable for its thiazole moiety and methylphenyl substitution. This unique structure enhances its potential as a therapeutic agent due to diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of (4-Methylphenyl)methylamine can be represented as follows:
This compound consists of a thiazole ring attached to a methylphenyl group, contributing to its unique electronic and chemical properties. The thiazole ring is known for its ability to interact with various biological targets, making it a significant focus in medicinal chemistry.
The mechanism of action involves the interaction of the thiazole ring with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound's observed biological effects. For instance, thiazole derivatives are often implicated in the inhibition of certain enzymes related to cancer proliferation and microbial resistance.
Antimicrobial Activity
Thiazole derivatives, including (4-Methylphenyl)methylamine, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole rings can inhibit the growth of various bacteria and fungi. For example, studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at low micromolar levels .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 1 |
| Staphylococcus aureus | 1 |
| Aspergillus niger | 2 |
| Aspergillus oryzae | 2 |
Anticancer Activity
The anticancer potential of (4-Methylphenyl)methylamine has also been extensively studied. The compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against human glioblastoma (U251) and melanoma (WM793) cells. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring significantly influence its anticancer efficacy .
| Cell Line | IC50 (µM) |
|---|---|
| U251 (Glioblastoma) | 23.30 ± 0.35 |
| WM793 (Melanoma) | 10–30 |
Case Studies
A series of synthesized thiazole derivatives were evaluated for their biological activities. One study synthesized several amides of thiazole derivatives and tested them against bacterial strains. The results indicated that modifications in the phenyl ring significantly enhanced antimicrobial activity .
Another study focused on the cytotoxic effects of various thiazole compounds on cancer cell lines, revealing that specific substitutions on the thiazole ring were crucial for enhancing anticancer properties .
Q & A
Q. What are the optimal synthetic routes for (4-Methylphenyl)methylamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example:
- Thiazole Functionalization: React 1,3-thiazol-5-ylmethanamine with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation. Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of amine to benzyl chloride) to minimize byproducts .
- Cycloaddition Approach: Utilize azide-thione cycloaddition (as in ), where azides react with thiazol-5(4H)-thiones to form intermediates, followed by elimination of sulfur and nitrogen . Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) may enhance efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns. The thiazole proton (δ ~8.3 ppm) and benzyl methyl protons (δ ~2.3 ppm) are diagnostic .
- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., in ethanol/water). Refinement with SHELXL (as in ) confirms bond angles and spatial arrangement. For example, dihedral angles between thiazole and benzyl groups indicate planarity or distortion .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calculated for C₁₂H₁₅N₃S: 233.09 g/mol).
Advanced Research Questions
Q. How does the compound’s substitution pattern influence its biological activity, and what structural analogs show enhanced efficacy?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the 4-methylphenyl or thiazole group. For example:
- Biological Assays: Test analogs in in vitro cytotoxicity assays (e.g., MTT against HeLa cells) and compare IC₅₀ values. Derivatives with tert-butyl groups (as in ) show improved antitumor activity due to hydrophobic interactions .
Q. What mechanistic insights explain discrepancies in biological activity across assay systems?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into protein targets (e.g., carbonic anhydrase II, as in ). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., between thiazole N and Thr199) and hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
